molecular formula C12H14O4 B3169778 Methyl 5-Methoxy-2,3-dihydrobenzofuran-3-acetate CAS No. 93772-89-5

Methyl 5-Methoxy-2,3-dihydrobenzofuran-3-acetate

Cat. No.: B3169778
CAS No.: 93772-89-5
M. Wt: 222.24 g/mol
InChI Key: UEYJPVIIMYMORG-UHFFFAOYSA-N
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Description

Methyl 5-Methoxy-2,3-dihydrobenzofuran-3-acetate is a chemical compound belonging to the benzofuran family. This compound features a benzofuran ring system, which is a common structural motif in many biologically active natural products and synthetic drugs .

Preparation Methods

The synthesis of Methyl 5-Methoxy-2,3-dihydrobenzofuran-3-acetate typically involves the construction of the benzofuran ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Comparison with Similar Compounds

Methyl 5-Methoxy-2,3-dihydrobenzofuran-3-acetate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 2-(5-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-9-3-4-11-10(6-9)8(7-16-11)5-12(13)15-2/h3-4,6,8H,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYJPVIIMYMORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401237868
Record name Methyl 2,3-dihydro-5-methoxy-3-benzofuranacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93772-89-5
Record name Methyl 2,3-dihydro-5-methoxy-3-benzofuranacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93772-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-5-methoxy-3-benzofuranacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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